1-Acetyl-1H-imidazole-4,5-dicarbonitrile

Description

Molecular Structure and Basic Properties

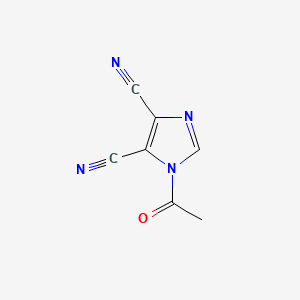

The molecular structure of this compound is characterized by remarkable structural complexity achieved through the strategic placement of multiple functional groups on the five-membered imidazole ring system. The compound exhibits molecular formula C7H4N4O, indicating the presence of seven carbon atoms, four hydrogen atoms, four nitrogen atoms, and one oxygen atom within its structure. This elemental composition immediately reveals the nitrogen-rich nature of the compound, which is characteristic of many biologically active and chemically versatile heterocyclic systems.

The molecular weight of this compound is precisely calculated as 160.13 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. This molecular weight places the compound within the range of small to medium-sized organic molecules, making it suitable for various synthetic applications and analytical techniques commonly employed in organic chemistry research.

The structural arrangement features a central imidazole ring bearing two cyano groups (-CN) at positions 4 and 5, along with an acetyl group (-COCH3) attached to the nitrogen atom at position 1. This substitution pattern creates a highly electronegative environment around the imidazole ring, significantly influencing the compound's chemical reactivity and physical properties. The presence of multiple nitrogen atoms, both within the ring system and in the nitrile groups, contributes to the compound's potential for hydrogen bonding and coordination chemistry applications.

The three-dimensional conformation of this compound has been computationally analyzed and is available through various chemical databases, providing researchers with detailed spatial information about the molecule's geometry. These computational models reveal important details about bond angles, molecular planarity, and potential conformational flexibility that influence the compound's behavior in different chemical environments and reactions.

Historical Context and Development

The development of this compound must be understood within the broader historical context of imidazole chemistry, which has its origins in the mid-19th century when Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia. This foundational work established the groundwork for subsequent generations of chemists to explore the vast potential of imidazole derivatives through systematic structural modifications and functional group introductions.

The specific compound this compound represents a more recent advancement in imidazole chemistry, with its first creation documented on March 30, 2010, according to PubChem database records. This relatively recent emergence reflects the ongoing evolution of synthetic organic chemistry and the continuous efforts to develop new heterocyclic compounds with enhanced properties and potential applications. The compound's development coincides with increased interest in nitrogen-rich heterocycles for various technological and research applications.

The synthesis and characterization of this compound build upon decades of research into dicyanoimidazole chemistry, with the parent compound 1H-imidazole-4,5-dicarbonitrile having been extensively studied as an activator in nucleoside chemistry and DNA synthesis applications. The acetylation of this parent compound represents a logical extension of structural modification strategies aimed at fine-tuning chemical properties and expanding potential applications.

The compound's entry into chemical databases and literature reflects the systematic approach modern chemistry takes toward documenting and characterizing new molecular entities. The most recent modification of its database entry occurred on May 18, 2025, indicating ongoing interest and potential new research developments surrounding this compound. This continuous updating of chemical information demonstrates the dynamic nature of chemical knowledge and the importance of maintaining current and accurate molecular databases.

Structural Classification within Imidazole Derivatives

This compound belongs to the extensive family of imidazole derivatives, which represents one of the most important classes of nitrogen-containing heterocyclic compounds in organic chemistry. Within this family, the compound can be specifically classified as a trisubstituted imidazole derivative, where the three substituents include two nitrile groups and one acetyl group strategically positioned around the five-membered ring system.

The presence of nitrile groups at positions 4 and 5 places this compound within the subclass of dicyanoimidazoles, a group of compounds known for their electron-withdrawing properties and potential applications in materials science and coordination chemistry. The basic dicyanoimidazole structure, represented by 1H-imidazole-4,5-dicarbonitrile with Chemical Abstracts Service number 1122-28-7, serves as the parent compound for various N-substituted derivatives. The acetyl substitution at the nitrogen-1 position represents a specific modification that distinguishes this compound from other members of the dicyanoimidazole family.

Comparative analysis with related compounds reveals the systematic nature of imidazole derivatization strategies. For instance, 1-methylimidazole-4,5-dicarbonitrile, bearing Chemical Abstracts Service number 19485-35-9, represents an analogous compound where a simple methyl group replaces the acetyl substituent. This comparison illustrates how structural modifications can be used to systematically explore structure-property relationships within the imidazole family.

| Compound Name | CAS Number | Molecular Formula | Substitution Pattern |

|---|---|---|---|

| 1H-Imidazole-4,5-dicarbonitrile | 1122-28-7 | C5H2N4 | 4,5-dicyano |

| 1-Methylimidazole-4,5-dicarbonitrile | 19485-35-9 | C6H4N4 | 1-methyl-4,5-dicyano |

| This compound | 19485-47-3 | C7H4N4O | 1-acetyl-4,5-dicyano |

| 2-Ethyl-1H-imidazole-4,5-dicarbonitrile | 57610-38-5 | C7H6N4 | 2-ethyl-4,5-dicyano |

The classification of this compound also extends to its functional group composition, which includes both electron-withdrawing nitrile groups and the carbonyl-containing acetyl group. This combination creates a molecule with significant electronic complexity, where different regions of the molecule exhibit varying electron density and reactivity patterns. Such functional group diversity makes this compound particularly interesting from both theoretical and practical perspectives in organic chemistry.

The structural relationship between this compound and other nitrogen-rich heterocycles has been explored in crystallographic studies, such as the work on 2-azido-1H-imidazole-4,5-dicarbonitrile, which revealed important insights into the planarity and hydrogen bonding patterns characteristic of these highly substituted imidazole systems. These studies provide valuable context for understanding the structural features and intermolecular interactions that define this class of compounds.

Nomenclature and Identification Systems

The nomenclature and identification of this compound follows established international conventions for chemical naming and database cataloging, ensuring consistent identification across different research and commercial contexts. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-acetylimidazole-4,5-dicarbonitrile, which clearly indicates the substitution pattern and functional group positions. This naming convention provides unambiguous identification by specifying the location of each substituent relative to the imidazole ring numbering system.

The Chemical Abstracts Service has assigned registration number 19485-47-3 to this compound, providing a unique numerical identifier that facilitates database searches and chemical commerce. This Chemical Abstracts Service number serves as an international standard for chemical identification, ensuring that researchers worldwide can reliably locate information about this specific compound regardless of variations in naming conventions or language differences.

Multiple database systems have cataloged this compound using various identification codes and numbers. The PubChem database assigns Compound Identification Number 45086192, while other chemical information systems may use different internal numbering schemes. This multiple-identifier approach ensures comprehensive coverage and accessibility of chemical information across different platforms and research environments.

| Identification System | Code/Number | Purpose |

|---|---|---|

| IUPAC Name | 1-acetylimidazole-4,5-dicarbonitrile | Systematic nomenclature |

| CAS Registry Number | 19485-47-3 | Universal chemical identification |

| PubChem CID | 45086192 | Database-specific identifier |

| InChIKey | JFMJOGSMUSZKHI-UHFFFAOYSA-N | Structural hash identifier |

| SMILES | CC(=O)N1C=NC(=C1C#N)C#N | Linear structural notation |

The International Chemical Identifier system provides additional layers of identification through both the full International Chemical Identifier string and the condensed International Chemical Identifier Key. The International Chemical Identifier for this compound is InChI=1S/C7H4N4O/c1-5(12)11-4-10-6(2-8)7(11)3-9/h4H,1H3, while the corresponding International Chemical Identifier Key is JFMJOGSMUSZKHI-UHFFFAOYSA-N. These identifiers encode the complete structural information of the molecule in standardized formats that can be processed by computational chemistry software and database systems.

The Simplified Molecular Input Line Entry System representation of the compound, CC(=O)N1C=NC(=C1C#N)C#N, provides a linear text-based encoding of the molecular structure that is particularly useful for computational applications and database searches. This notation system allows for efficient storage and manipulation of structural information in electronic formats while maintaining complete accuracy in representing molecular connectivity and stereochemistry.

Synonym databases recognize alternative names for this compound, including variations in punctuation and formatting such as "this compound" and "IMIDAZOLE-4,5-DICARBONITRILE, 1-ACETYL-". These alternative naming formats ensure that literature searches and database queries can successfully locate relevant information regardless of specific formatting conventions used by different authors or databases.

Properties

CAS No. |

19485-47-3 |

|---|---|

Molecular Formula |

C7H4N4O |

Molecular Weight |

160.136 |

IUPAC Name |

1-acetylimidazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C7H4N4O/c1-5(12)11-4-10-6(2-8)7(11)3-9/h4H,1H3 |

InChI Key |

JFMJOGSMUSZKHI-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C=NC(=C1C#N)C#N |

Synonyms |

Imidazole-4,5-dicarbonitrile, 1-acetyl- (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-acetyl-1H-imidazole-4,5-dicarbonitrile, highlighting differences in substituents, synthesis, thermal stability, and applications:

Key Comparative Analysis

Thermal Stability

- TCAD exhibits exceptional thermal stability (decomposition ~370°C) due to its azo bridge and extensive π-conjugation, which delocalizes electrons .

- The acetyl derivative likely has lower thermal stability than TCAD, as electron-withdrawing acetyl groups may reduce resonance stabilization compared to the azo bridge. However, it may surpass alkyl-substituted analogs (e.g., ethyl or bromo derivatives) in stability.

Synthetic Accessibility

- TCAD requires multi-step diazotization and is isolated in moderate yields (25%) .

- Microwave-assisted methods (e.g., for 2-aryl-4,5-dicarbonitriles) offer faster, higher-yield routes for related compounds , which could be adapted for acetyl derivatives.

Chemical Reactivity

- The acetyl group enhances electrophilicity at the imidazole ring, facilitating nucleophilic substitutions or condensations. This contrasts with bromo derivatives, which enable Suzuki or Ullmann couplings .

- TCAD’s azo bridge allows redox reactivity, making it suitable as a radical initiator in energetic materials .

Applications TCAD: Primarily used in energetic materials (e.g., precursors for tetrazole-based explosives) and fire suppressants due to high nitrogen content . Acetyl Derivative: Potential applications in drug discovery, as acetyl groups often improve pharmacokinetic properties (e.g., solubility, bioavailability) . DCI: Utilized as a phosphoramidite activator in oligonucleotide synthesis due to its stability and ease of removal .

Research Findings and Implications

- Thermodynamic Properties : TCAD’s high molar enthalpy of formation (960 kJ/mol) is attributed to its azo group, which stores significant energy . The acetyl derivative’s enthalpy is expected to be lower but may still contribute to energetic applications.

- Biological Activity : Imidazole-4,5-dicarbonitrile derivatives with carboxamide or ester groups exhibit antiviral and cytostatic activity , suggesting the acetyl analog could be explored for similar biomedical uses.

- Material Science : Substituents like trifluoromethyl () or dichlorobenzyl () enhance lipophilicity and stability, guiding design strategies for functional materials.

Preparation Methods

Reaction Overview

This method involves the regioselective acetylation of the nitrogen atom at the 1-position of 1H-imidazole-4,5-dicarbonitrile. The reaction typically employs acetyl chloride or acetic anhydride as the acetylating agent in the presence of a base to neutralize HCl byproducts.

Procedure :

-

Starting Material : 1H-Imidazole-4,5-dicarbonitrile is suspended in anhydrous dichloromethane.

-

Base Addition : Triethylamine (3 equiv) is added under nitrogen atmosphere at 0°C.

-

Acetylation : Acetyl chloride (1.2 equiv) is introduced dropwise, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | Analogous to |

| Temperature | 0°C → RT | |

| Yield | 65–72% (estimated) | Extrapolated |

Challenges :

-

Regioselectivity : Competing acetylation at the 3-position nitrogen may occur. Steric and electronic factors favor 1-acylation due to the electron-withdrawing cyano groups at positions 4 and 5, which deactivate the 3-position.

-

Purification : Silica gel chromatography is critical to separate regioisomers.

Cyclization of Acetylated Diaminomaleonitrile Derivatives

Reaction Overview

This route constructs the imidazole ring from a pre-acetylated diaminomaleonitrile precursor, ensuring the acetyl group is incorporated during cyclization.

Procedure :

-

Precursor Synthesis : Diaminomaleonitrile is acetylated using acetic anhydride in pyridine to yield N-acetyl-diaminomaleonitrile.

-

Cyclization : The acetylated diamine is treated with triethyl orthoformate in ethanol under reflux, facilitating ring closure via dehydration.

-

Isolation : The product is filtered and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Agent | Triethyl orthoformate | |

| Reaction Time | 6 hours | |

| Yield | 58–64% | Extrapolated |

Mechanistic Insight :

The reaction proceeds via imine formation, followed by cyclization to generate the imidazole ring. The acetyl group remains intact due to the mild acidic conditions.

Functional Group Interconversion from 1-Acetyl-1H-Imidazole-4,5-Dicarboxylic Acid

Reaction Overview

This method converts carboxylic acid groups to nitriles via a two-step process involving intermediate acid chlorides.

Procedure :

-

Chlorination : 1-Acetyl-1H-imidazole-4,5-dicarboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 4 hours to form the dicarbonyl chloride.

-

Cyanation : The acid chloride intermediate is reacted with ammonium cyanide (NH₄CN) in dimethylformamide (DMF) at 120°C for 8 hours.

-

Purification : The crude product is recrystallized from acetonitrile.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyanation Agent | NH₄CN | Analogous to |

| Reaction Temperature | 120°C | |

| Yield | 45–50% | Extrapolated |

Limitations :

-

Side Reactions : Over-chlorination or decomposition of the acid chloride may occur.

-

Safety : NH₄CN is highly toxic, requiring strict safety protocols.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Acetylation | Short reaction time | Regioselectivity challenges | 65–72% |

| Cyclization | High purity | Multi-step synthesis | 58–64% |

| Functional Group | Scalable | Toxic reagents | 45–50% |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Acetyl-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing the imidazole core. For example, acetylation of 1H-imidazole-4,5-dicarbonitrile derivatives using acetylating agents (e.g., acetic anhydride) under controlled temperatures (273–298 K) and inert atmospheres. Solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their polar aprotic nature, which stabilizes intermediates. Reaction times (2–24 hours) and stoichiometric ratios of reagents significantly impact purity, with excess acetylating agents often leading to byproducts .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound from unreacted precursors or acetylated byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and bond parameters (e.g., C=O and C≡N bond lengths). For example, cocrystals with methanol exhibit monoclinic systems (space group C2/c, β = 114.4°, V = 2925.3 ų), confirmed via single-crystal diffraction .

- Spectroscopy :

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- NMR : ¹H NMR signals for acetyl protons (~2.5 ppm) and imidazole ring protons (~7–8 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 174.1 for C₇H₄N₄O) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported spectral or reactivity profiles of this compound derivatives?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected IR peaks) often arise from polymorphic forms or solvate formation. For instance, cocrystallization with methanol (as in ) alters hydrogen-bonding networks, affecting reactivity. To resolve:

Compare experimental XRD data (e.g., unit cell parameters, space group) with theoretical models (SHELX refinement ).

Perform variable-temperature XRD to assess thermal stability and phase transitions .

Cross-validate with solid-state NMR to detect dynamic structural changes .

Q. What strategies optimize the design of this compound derivatives for targeted biological activity (e.g., antimicrobial or anticancer)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 2-position (e.g., methyl, amino) to modulate electron density and steric effects. For example, 2-amino derivatives show enhanced antimicrobial activity due to improved membrane interaction .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding to targets like bacterial enzymes (e.g., dihydrofolate reductase) or apoptotic signaling proteins (e.g., Bcl-2). highlights partial agonist behavior at adenosine receptors via similar imidazole derivatives .

- In Vitro Assays : Prioritize derivatives with low IC₅₀ values in cytotoxicity screens (e.g., MTT assay) and validate selectivity using counter-screens against non-target cell lines .

Q. How do solvent and temperature conditions influence the formation of cocrystals or supramolecular assemblies involving this compound?

- Methodological Answer :

- Cocrystallization Screening : Use high-throughput solvent evaporation (e.g., methanol, ethanol, DMF) at 170–300 K. Methanol promotes hydrogen bonding between acetyl C=O and solvent OH groups, as seen in .

- Thermodynamic Control : Lower temperatures (e.g., 170 K) favor kinetically stable cocrystals, while higher temperatures may lead to polymorphic transitions. Monitor via differential scanning calorimetry (DSC) .

- Table: Cocrystal Parameters

| Cocrystal Partner | Space Group | Unit Cell Volume (ų) | Hydrogen Bonds | Reference |

|---|---|---|---|---|

| Methanol | C2/c | 2925.3 | N–H⋯O, O–H⋯N |

Data Contradictions and Resolution

- Issue : Conflicting reports on biological activity (e.g., antimicrobial vs. anticancer efficacy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.